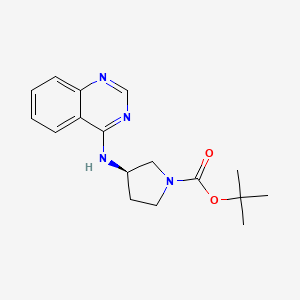

![molecular formula C8H5IN2O2 B3027778 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1384429-92-8](/img/structure/B3027778.png)

3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid

Übersicht

Beschreibung

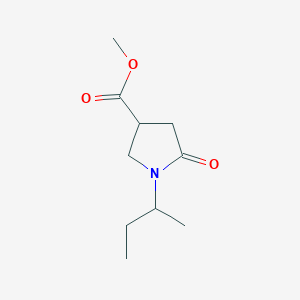

“3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It is a derivative of imidazo[1,2-a]pyridine, which is an important class of nitrogen ring junction heterocyclic compounds . These compounds have wide applications in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . A general and efficient Cu (I)-mediated cross-coupling and heterocyclization reaction of 3-iodoimidazo [1,2- a ]pyridine-2-carboxylic acid, and terminal alkynes was developed under very mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle with a nitrogen atom at the ring junction . The presence of the iodine atom and the carboxylic acid group at specific positions on the ring system contributes to the unique properties of this compound .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including Cu (I)-mediated cross-coupling and heterocyclization reactions with terminal alkynes . They can also participate in oxidative amidation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- The compound has been used in the synthesis of new heterocyclic compounds. Bahlaouan et al. (2011) demonstrated a Cu(I)-mediated cross-coupling and heterocyclization reaction of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, leading to the introduction of a third ring in the imidazo[1,2-a]pyridine core with reasonable yields and total regioselectivity (Bahlaouan et al., 2011).

- Zhao et al. (2018) synthesized 3- and 8-Iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under different conditions, contributing to our understanding of the chemoselectivity of these reactions (Zhao et al., 2018).

Methodological Developments

- Zhou et al. (2019) developed a method for synthesizing 3-iodoimidazo[1,2- a]pyridines involving an I2O5-mediated iodocyclization cascade, highlighting a metal-free approach with a wide substrate scope (Zhou et al., 2019).

- Marandi (2018) reported an efficient three-component condensation reaction involving 2-aminopyridine-3-carboxylic acid, which is an example of combinatorial chemistry in the synthesis of medicinally relevant compounds (Marandi, 2018).

Novel Synthesis Techniques

- Han et al. (2015) introduced a concise approach to synthesize 3-aminoimidazo[1,2-a]pyridines using zinc iodide catalysis, showcasing the diversity of synthetic strategies for these compounds (Han et al., 2015).

- Samanta et al. (2016) demonstrated a unique copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines, offering an easy route towards the synthesis of diarylimidazo[1,2-a]pyridines (Samanta et al., 2016).

Safety and Hazards

While specific safety and hazard information for “3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid” is not available in the retrieved sources, general precautions for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives, including “3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid”, have potential for further exploration in the field of medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential as future therapeutic agents .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that this compound may also target similar biochemical pathways.

Biochemical Pathways

, related compounds in the imidazo[1,2-a]pyridine class have been associated with anti-TB activity. This suggests that 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid may also influence pathways related to TB infection.

Result of Action

Given the anti-tb activity of related compounds , it is possible that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX-1 and COX-2), where it has been shown to inhibit the activity of COX-2 more effectively . This inhibition is crucial in reducing the production of pro-inflammatory prostaglandins, making it a potential candidate for anti-inflammatory therapies. Additionally, this compound has been evaluated for its binding interactions with other biomolecules, including proteins involved in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This compound can modulate gene expression by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s imidazo[1,2-a]pyridine core, which fits into the enzyme’s active pocket. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on COX-2 and other targets, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables this compound to interact with its molecular targets effectively and modulate cellular processes .

Eigenschaften

IUPAC Name |

3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXADZFBNVUZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245737 | |

| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-92-8 | |

| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)

![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)

![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)